6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the synthesis, biological properties, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The general procedure includes:
- Formation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to form sulfonamide derivatives.
- Triazole Formation : Subsequent reactions involve cyclization to form the triazole ring using appropriate reagents such as hydrazines or isocyanates.
- Final Modification : The final structure is achieved through further modifications that introduce the piperidine and thiadiazole moieties.
These synthesis steps are crucial for obtaining the desired pharmacological properties associated with the target compound .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- Acetylcholinesterase (AChE) : The compound has shown significant inhibition of AChE activity, which is relevant for conditions such as Alzheimer's disease. This inhibition could enhance cholinergic transmission in the brain .
- α-Glucosidase : It has also been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption .
Antisickling Activity
The compound's structural similarity to known antisickling agents suggests it may modulate hemoglobin function:
- Increased Oxygen Affinity : Studies indicate that related compounds can increase the oxygen affinity of hemoglobin, potentially reducing sickling in patients with sickle cell disease (SCD). This mechanism involves stabilizing the relaxed state of hemoglobin and preventing polymerization under hypoxic conditions .
- Inhibition of Sickling : Experimental data show that compounds like TD-1 (related to the benzodioxin structure) inhibit hypoxia-induced sickling of red blood cells without causing hemolysis .
Case Studies
Several case studies have investigated the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Model : In vitro studies demonstrated that derivatives inhibited AChE effectively in neuronal cell cultures, leading to improved cognitive function in animal models .
- Diabetes Management : Clinical trials indicated that patients receiving treatment with α-glucosidase inhibitors showed better glycemic control compared to placebo groups .
Research Findings Summary
The biological activities associated with this compound can be summarized as follows:
Activity | Mechanism | Relevance |
---|---|---|
AChE Inhibition | Enhances cholinergic transmission | Alzheimer's disease |
α-Glucosidase Inhibition | Delays carbohydrate absorption | Type 2 Diabetes Mellitus |
Increased Oxygen Affinity | Stabilizes relaxed hemoglobin state | Sickle Cell Disease |
Properties
Molecular Formula |
C17H19N5O4S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H19N5O4S2/c1-28(23,24)21-8-4-5-11(9-21)15-18-19-17-22(15)20-16(27-17)14-10-25-12-6-2-3-7-13(12)26-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI Key |
WXMDZNASKDSAKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.